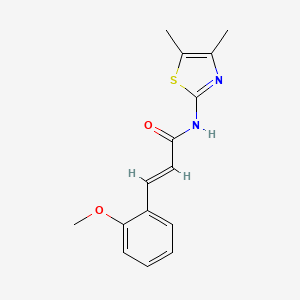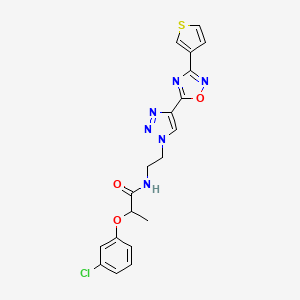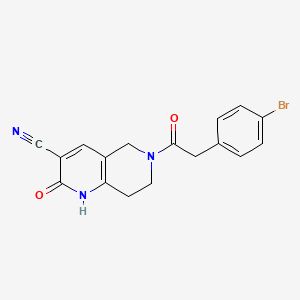
(E)-N-(4,5-dimethylthiazol-2-yl)-3-(2-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4,5-dimethylthiazol-2-yl)-3-(2-methoxyphenyl)acrylamide, also known as MTT, is a yellow water-soluble tetrazolium dye that is widely used in scientific research. MTT is a commonly used reagent for measuring cell viability and proliferation in a variety of cell types. In
Aplicaciones Científicas De Investigación
Corrosion Inhibition in Copper :
- Acrylamide derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These compounds showed potential as mixed-type inhibitors, reducing the value of double-layer capacitance and demonstrating high efficiencies in corrosion prevention (Abu-Rayyan et al., 2022).
Cytotoxicity and Antitumor Activity :
- Synthesized acrylamide derivatives, including those similar to (E)-N-(4,5-dimethylthiazol-2-yl)-3-(2-methoxyphenyl)acrylamide, have been evaluated for cytotoxic activity against cancer cells like Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
- Studies have also investigated acrylamide's cytotoxic effects on human colon adenocarcinoma cell line Caco-2, indicating its pro-oxidative effects leading to apoptotic cell death (Nowak et al., 2020).
Synthesis and Characterization for Biological Applications :
- Research on synthesizing and characterizing acrylamide derivatives for biological applications, including their interaction with proteins like bovine serum albumin, has been conducted. Such studies are crucial in understanding the molecular interactions and potential therapeutic applications of these compounds (Meng et al., 2012).
Use in Tissue Engineering and Drug Development :
- Acrylamide derivatives have been incorporated into polymeric materials for tissue engineering applications. For example, thermoresponsive poly(N-isopropyl acrylamide)-based scaffolds have been developed for potential use in tissue regeneration (Galperin, Long, & Ratner, 2010).
- The synthesis of acrylamide derivatives has also been explored for the development of new drug candidates, particularly as inhibitors in disease treatment (Okazaki et al., 1998).
Photodynamic Therapy in Cancer Treatment :
- Certain acrylamide derivatives are being researched for their potential in photodynamic therapy, a treatment method for cancer that involves light-sensitive compounds (Pişkin, Canpolat, & Öztürk, 2020).
Propiedades
IUPAC Name |
(E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-11(2)20-15(16-10)17-14(18)9-8-12-6-4-5-7-13(12)19-3/h4-9H,1-3H3,(H,16,17,18)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEYUZXRWZAVTQ-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=CC=CC=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=CC=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2405410.png)
![N-(2-ethoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2405411.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2405412.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2405415.png)
![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2405416.png)

![N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide](/img/structure/B2405418.png)
![Ethyl 5-hydroxy-6-[(2-methoxyethyl)amino]-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2405419.png)
![N-[(1R,2S)-2-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2405421.png)
![2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)
![methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate](/img/structure/B2405426.png)
![N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2405427.png)
